3,4-Dimethoxy-D-phenylalanine

Übersicht

Beschreibung

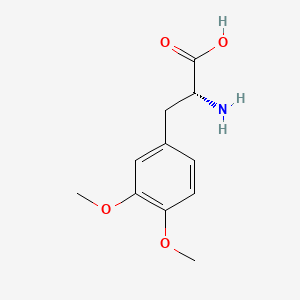

3,4-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-D-phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by the introduction of methoxy groups at the 3 and 4 positions of the benzene ring. One common method involves the use of methyl iodide and a base such as potassium carbonate to achieve the methoxylation. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its purity.

Analyse Chemischer Reaktionen

Biocatalytic Stereoinversion from L- to D-Enantiomer

A two-step cascade converts L-phenylalanine analogs to D-forms using:

-

Oxidative deamination by Proteus mirabilis L-amino acid deaminase (PmLAAD)

-

Reductive amination by Symbiobacterium thermophilum DAPDH (StDAPDH)

Optimized Conditions for D-3,4-Dimethoxy-Phe Synthesis

-

L-3,4-Dimethoxy-Phe: 30 mM

-

NH₄Cl: 90 mM (ammonia source)

-

NADP⁺: 3 mM + formate dehydrogenase (FDH) for cofactor recycling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 9.0 | Maximizes StDAPDH activity |

| Temperature | 45°C | Balances enzyme stability |

| Biocatalyst Ratio | 40 mg/mL | Minimizes residual L-form |

Substrate and Product Inhibition Challenges

High substrate/product concentrations reduce enzymatic efficiency:

Substrate Inhibition

-

2d (o-OCH₃): Reaction velocity drops 60% at 20 mM (Fig. S22 )

-

2b (m-CH₃): 70% velocity reduction at 10 mM

Product Inhibition

-

1b (m-CH₃-Phe): ≥5 mM reduces PAL activity by 40%

-

Mitigation: Fed-batch addition of substrate maintains conversions >80%

Buffer and Reaction Medium Optimization

Buffer composition critically affects ammonia addition equilibrium:

| Buffer System | Conversion (%) | ee (%) |

|---|---|---|

| 0.1 M NH₃ | 26 ± 1 | 96.4 |

| Borax (pH 9.0) | 50 ± 2 | >99 |

| Tris-HCl (pH 8.5) | 71 ± 3 | >99 |

Low-ammonia buffers (e.g., ammonium acetate) promote reverse reactions, capping conversions at ≤43% .

Wissenschaftliche Forschungsanwendungen

Overview : The compound plays a crucial role in the pharmaceutical industry, particularly in designing peptide-based therapeutics.

Key Applications :

- Targeting biological pathways : Researchers utilize 3,4-dimethoxy-D-phenylalanine to develop drugs that specifically interact with biological targets.

- Therapeutic agents : It is involved in the formulation of drugs aimed at treating various conditions, including neurological disorders.

| Application | Description |

|---|---|

| Targeting pathways | Facilitates the design of drugs that interact with specific biological pathways. |

| Therapeutic formulations | Integral in developing drugs for treating neurological and other disorders. |

Bioconjugation

Overview : Bioconjugation involves attaching drugs or imaging agents to biomolecules to enhance therapeutic efficacy.

Key Applications :

- Drug delivery systems : The compound is used to improve the targeting and effectiveness of drug delivery systems.

- Imaging agents : It aids in linking imaging agents to biomolecules for better visualization in medical diagnostics.

| Application | Description |

|---|---|

| Drug delivery | Enhances the targeting and effectiveness of therapeutic agents. |

| Imaging enhancements | Facilitates the attachment of imaging agents for improved diagnostic capabilities. |

Neuroscience Research

Overview : In neuroscience, this compound is utilized to study neuropeptides and their interactions within the nervous system.

Key Applications :

- Understanding neurological disorders : Researchers investigate how this compound affects neuropeptide signaling pathways related to various neurological conditions.

| Application | Description |

|---|---|

| Neuropeptide studies | Contributes to understanding the role of neuropeptides in neurological disorders. |

Case Studies and Research Findings

-

Pharmacological Chaperones in PKU Treatment :

A study highlighted the use of pharmacological chaperones like this compound in stabilizing phenylalanine hydroxylase mutants associated with Phenylketonuria (PKU). This approach demonstrated potential benefits for patients with specific mutations . -

Fluorinated Phenylalanines in Drug Design :

Research has shown that incorporating fluorinated derivatives of phenylalanine enhances the stability and efficacy of therapeutic proteins and peptides. This highlights the importance of compounds like this compound in developing advanced drug formulations . -

Biocatalytic Production of Phenylalanines :

Studies on phenylalanine ammonia lyases (PALs) have illustrated efficient methods for producing phenylalanine derivatives through biocatalysis. This process emphasizes the role of amino acid derivatives like this compound in sustainable production methodologies .

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The methoxy groups may influence its binding affinity and specificity towards certain enzymes and receptors, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroxy-D-phenylalanine (L-DOPA): A well-known precursor for dopamine synthesis.

3,4-Dimethoxy-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities.

3,4-Dimethoxyphenylethylamine: A reduced form of the compound with potential psychoactive effects.

Uniqueness

3,4-Dimethoxy-D-phenylalanine is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to serve as a precursor for various biologically active compounds makes it a valuable molecule in research and industrial applications.

Biologische Aktivität

3,4-Dimethoxy-D-phenylalanine (DMPA) is an amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and neurobiology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : DMPA features two methoxy groups attached to the phenyl ring of the phenylalanine backbone. This structural modification enhances its lipophilicity and may influence its interaction with biological targets.

Mechanism of Action : DMPA acts primarily as a precursor in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. The methoxy substituents can modulate the binding affinity to various receptors and enzymes involved in neurotransmitter metabolism, thereby influencing neuronal signaling pathways.

1. Neuroprotective Effects

Research indicates that DMPA may exhibit neuroprotective properties. It has been studied for its potential to stabilize phenylalanine hydroxylase (PAH) mutants associated with phenylketonuria (PKU). In vitro studies have shown that DMPA can enhance the stability and function of these mutant enzymes, potentially leading to therapeutic applications for PKU patients .

2. Antioxidant Activity

DMPA has been investigated for its antioxidant capabilities. The presence of methoxy groups contributes to its ability to scavenge free radicals, which may protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a key role .

3. Modulation of Metabolic Pathways

DMPA is involved in various metabolic pathways, particularly those related to amino acid metabolism. Its role as a substrate for enzymes involved in the synthesis of catecholamines suggests that it may influence metabolic processes related to mood regulation and cognitive function .

Case Studies

- Stabilization of PAH Mutants : A study demonstrated that DMPA significantly stabilized certain PAH mutants in cellular models, leading to improved enzyme activity and reduced plasma phenylalanine levels in PKU mice models . This finding supports the potential use of DMPA as a pharmacological chaperone.

- Antioxidant Studies : In a series of experiments assessing the antioxidant properties of DMPA, researchers found that it effectively reduced lipid peroxidation in neuronal cell cultures exposed to oxidative stressors. These results suggest a protective role against neurotoxicity associated with oxidative damage .

- Peptide Synthesis Applications : DMPA has been employed as a building block in peptide synthesis, particularly for developing neuropeptides aimed at targeting neurological disorders. Its unique structure facilitates bioconjugation processes, enhancing drug delivery systems .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTFNYVAFGYEKI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33605-56-0 | |

| Record name | 3,4-Dimethoxyphenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHOXYPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCQ37ND65G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.